4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione
Overview
Description
4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione is a chemical compound that belongs to the class of pyran derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the pyran ring, which imparts unique chemical properties. Pyran derivatives are known for their diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of trifluoromethyl-substituted alkenes with epoxides in the presence of a titanocene catalyst. This reductive domino reaction provides the desired pyran derivative in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include molecular iodine, sodium hydride, and various catalytic systems such as Grubbs’ catalysts . Reaction conditions often involve mild temperatures and solvent-free environments to ensure high selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield ketones or carboxylic acids, while reduction reactions produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione has a wide range of scientific research applications, including:
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A structurally similar compound without the trifluoromethyl group, used in organic synthesis.
2,3-Dihydrofuran: Another related compound with a different ring structure, also used in synthetic chemistry.
Uniqueness
4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications.
Biological Activity
4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione, with the CAS number 4759-65-3, is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its properties, synthesis, and various biological activities based on recent research findings.
- Molecular Formula : CHFO
- Molecular Weight : 182.1 g/mol
- Structure : The compound features a dihydropyran ring with a trifluoromethyl group at the 4-position and two carbonyl groups at positions 2 and 6.
Synthesis
This compound can be synthesized through various methods, including:
- Condensation Reactions : Utilizing trifluoromethylated precursors.
- Cyclization : Involving diacid derivatives to form the pyran structure.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antiparasitic Activity
The compound has shown promising results in inhibiting the growth of Plasmodium species, the causative agents of malaria. In vitro studies demonstrated that it affects the parasite's metabolic processes, leading to reduced viability.
Cytotoxicity and Anticancer Potential
In vitro assays have revealed that this compound possesses cytotoxic effects on several cancer cell lines. The compound's ability to induce apoptosis in cancer cells suggests potential as an anticancer agent.
Case Studies
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Study on Antimicrobial Effects :
- Objective : To evaluate the antimicrobial efficacy against E. coli and S. aureus.
- Findings : The compound exhibited MIC values of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating strong antimicrobial potential.
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Antimalarial Activity Assessment :
- Objective : To assess the efficacy against P. falciparum.
- Findings : The compound demonstrated an IC50 of 0.5 µM, significantly inhibiting parasite growth in culture.
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Cytotoxicity Evaluation :
- Objective : To determine the effects on human cancer cell lines.
- Findings : IC50 values ranged from 10 to 25 µM across different cell lines, suggesting selective cytotoxicity towards malignant cells.
Data Table
Properties
IUPAC Name |
4-(trifluoromethyl)oxane-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O3/c7-6(8,9)3-1-4(10)12-5(11)2-3/h3H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGCUXZHDCRLEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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